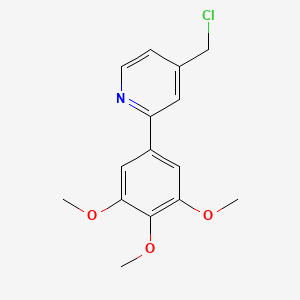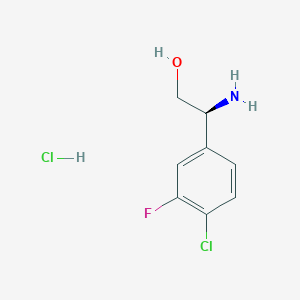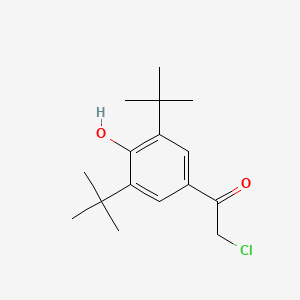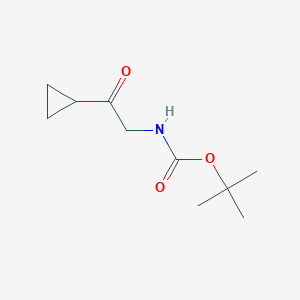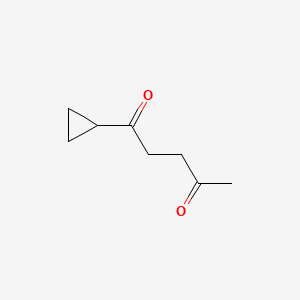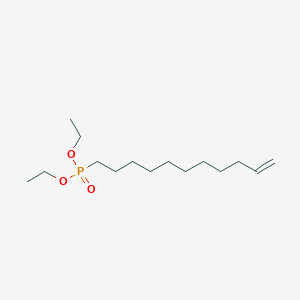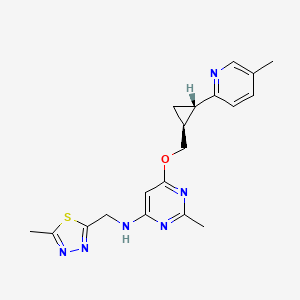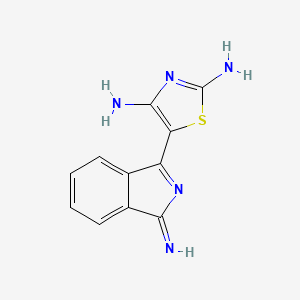
1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” is a complex organic compound that belongs to the class of heterocyclic amines These compounds are characterized by the presence of nitrogen atoms within their ring structures, which often confer unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” typically involves multi-step organic reactions. A common approach might include the formation of the isoindole ring followed by the introduction of the thiazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents might be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms, which might affect the compound’s stability and reactivity.
Substitution: The replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Typical reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products Formed
The products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
科学研究应用
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its ability to interact with biological targets might make it a candidate for drug discovery or as a probe in biochemical studies.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its unique structure could confer specific biological activities, making it a candidate for the development of new drugs.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals or as a component in advanced materials. Its unique properties might make it suitable for use in electronics, coatings, or other high-tech applications.
作用机制
The mechanism by which “1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
相似化合物的比较
Similar Compounds
Compounds similar to “1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” might include other heterocyclic amines with isoindole or thiazole rings. Examples could be:
- Isoindole derivatives
- Thiazole derivatives
- Other heterocyclic amines
Uniqueness
The uniqueness of this compound might lie in its specific combination of isoindole and thiazole moieties, which could confer distinct chemical and biological properties. This combination might make it particularly valuable for certain applications where other compounds fall short.
属性
CAS 编号 |
53151-84-1 |
|---|---|
分子式 |
C11H9N5S |
分子量 |
243.29 g/mol |
IUPAC 名称 |
5-(3-iminoisoindol-1-yl)-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C11H9N5S/c12-9-6-4-2-1-3-5(6)7(15-9)8-10(13)16-11(14)17-8/h1-4,12H,13H2,(H2,14,16) |
InChI 键 |
DQPSHNYDEMTVTC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC2=N)C3=C(N=C(S3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-[1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid](/img/structure/B8667479.png)
![3-[(s)-Amino(4-chlorophenyl)methyl]benzonitrile](/img/structure/B8667480.png)
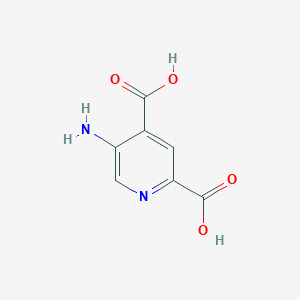
![4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline](/img/structure/B8667499.png)
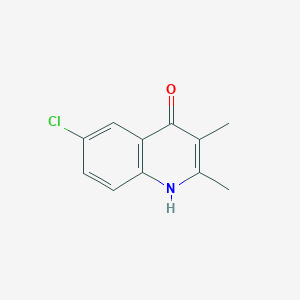
![Cyclohepta[b]pyrrole](/img/structure/B8667514.png)
![4-Chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B8667522.png)
